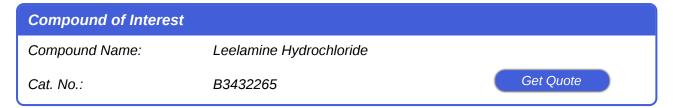


Application Notes and Protocols for Electron Microscopy of Cells Treated with Leelamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a natural product derived from pine bark, has demonstrated potent anti-cancer properties. Its mechanism of action involves the disruption of intracellular cholesterol trafficking, leading to significant ultrastructural and signaling changes within treated cells. As a lysosomotropic agent, Leelamine accumulates in acidic organelles, primarily lysosomes and endosomes, initiating a cascade of events that culminates in cell death. Electron microscopy is a powerful tool to visualize the profound morphological alterations induced by Leelamine, providing critical insights into its cellular effects.

These application notes provide a detailed overview of the cellular effects of Leelamine as observed through electron microscopy, along with protocols for cell treatment and preparation for ultrastructural analysis.

Cellular Effects of Leelamine Treatment

Leelamine treatment induces a range of observable effects on cellular ultrastructure, primarily related to its disruption of lysosomal function and cholesterol transport.

Key Morphological Changes Observed by Electron Microscopy:



- Accumulation of Autophagosomes: Leelamine inhibits autophagic flux, leading to a significant increase in the number of autophagosomes within the cytoplasm.[1][2]
- Formation of Membrane Whorls: Disrupted lipid transport and lysosomal dysfunction result in the formation of concentric membrane structures, often referred to as "membrane whorls" or "myelin-like figures," within the lysosomes/endosomes.[1][3]
- Appearance of Lipofuscin-like Structures: The accumulation of undigested cellular material within lysosomes leads to the formation of electron-dense, granular structures resembling lipofuscin.[1][3]
- Lysosomal/Endosomal Enlargement: The accumulation of cholesterol and other materials causes the swelling and enlargement of lysosomes and late endosomes.

These ultrastructural changes are indicative of a disruption in the normal processes of autophagy and endo-lysosomal trafficking, which are critical for cellular homeostasis.

Quantitative Data Summary

The following tables summarize the quantitative effects of Leelamine treatment on various cellular parameters.

Table 1: Cytotoxicity of Leelamine in Melanoma and Normal Cells

Cell Type	IC50 (μM)	Fold Difference (Normal/Melanoma)
Melanoma Cells (average)	2.0	4.5-fold more sensitive
Normal Cells (average)	9.3	

Data sourced from studies on various melanoma cell lines and normal control cells.[4][5]

Table 2: Inhibition of Receptor-Mediated Endocytosis by Leelamine



Leelamine Concentration (µM)	Inhibition of Endocytosis (%)
3	68
5	88

Data reflects the percentage decrease in the uptake of transferrin in UACC 903 melanoma cells.

Table 3: Effects of Leelamine on Cellular Proliferation and Apoptosis

Leelamine Concentration (µM)	Inhibition of Proliferation (%)	Increase in Apoptosis
2.5	40 - 80	600%

Data from studies on melanoma cell lines.[5]

Experimental Protocols

Protocol 1: Leelamine Treatment of Cultured Cells

This protocol describes the general procedure for treating adherent cancer cell lines with Leelamine prior to analysis.

Materials:

- Cancer cell line of interest (e.g., UACC 903 melanoma cells)
- · Complete cell culture medium
- Leelamine (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- · Cell culture plates or flasks

Procedure:



- Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-70%).
- Preparation of Leelamine Working Solution: Dilute the Leelamine stock solution in a complete cell culture medium to the desired final concentrations (e.g., 2 μ M, 5 μ M, 10 μ M). Include a vehicle control (DMSO) at the same final concentration as the highest Leelamine treatment.
- Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of Leelamine or the vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific endpoint being investigated.
- Harvesting: After the incubation period, the cells can be harvested for subsequent analysis, such as preparation for electron microscopy.

Protocol 2: Preparation of Leelamine-Treated Cells for Transmission Electron Microscopy (TEM)

This protocol outlines the steps for fixing, embedding, and sectioning Leelamine-treated cells for ultrastructural analysis by TEM.

Materials:

- Leelamine-treated and control cells
- Primary Fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4)
- Wash Buffer: 0.1 M sodium cacodylate buffer (pH 7.4)
- Secondary Fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer
- Dehydration Series: Graded ethanol series (30%, 50%, 70%, 90%, 100%)
- Infiltration Resin: Epoxy resin (e.g., Eponate 12)



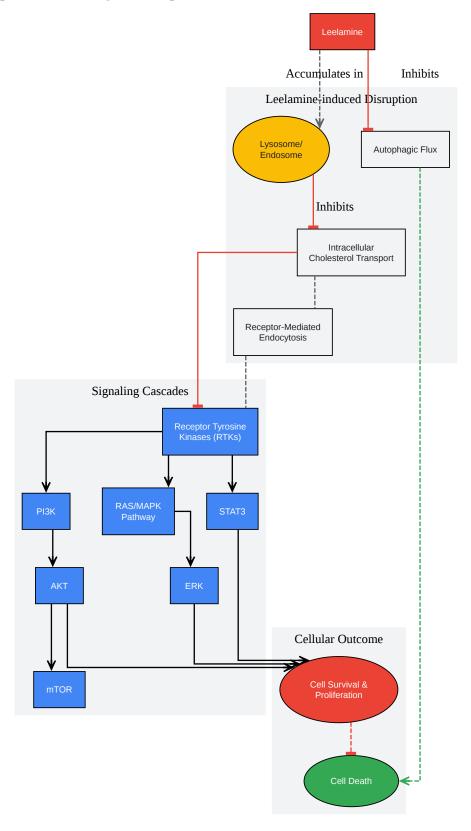
- Embedding Capsules
- Uranyl acetate and lead citrate for staining

Procedure:

- Primary Fixation: Carefully remove the culture medium and gently wash the cells with PBS.
 Immediately add the primary fixative and incubate for at least 1 hour at room temperature.
 For cell pellets, resuspend gently in the fixative.
- Washing: Remove the primary fixative and wash the cells three times with the wash buffer for 10 minutes each.
- Secondary Fixation: Add the secondary fixative and incubate for 1 hour at room temperature in the dark. This step enhances the contrast of lipid structures.
- Washing: Remove the secondary fixative and wash the cells three times with distilled water for 10 minutes each.
- Dehydration: Dehydrate the samples by incubating them in a graded series of ethanol concentrations, starting from 30% and ending with three changes of 100% ethanol, for 10 minutes at each step.
- Infiltration: Gradually infiltrate the samples with epoxy resin by incubating them in increasing concentrations of resin in ethanol (e.g., 1:2, 1:1, 2:1 resin:ethanol) for at least 1 hour each, followed by three changes of 100% resin for at least 2 hours each.
- Embedding and Polymerization: Place the infiltrated samples in embedding capsules filled with fresh resin and polymerize in an oven at 60°C for 48 hours.
- Sectioning: Using an ultramicrotome, cut ultrathin sections (70-90 nm) from the resin blocks and collect them on TEM grids.
- Staining: Stain the sections with uranyl acetate and lead citrate to enhance the contrast of cellular structures.
- Imaging: Examine the sections using a transmission electron microscope.



Visualizations Signaling Pathway Diagram



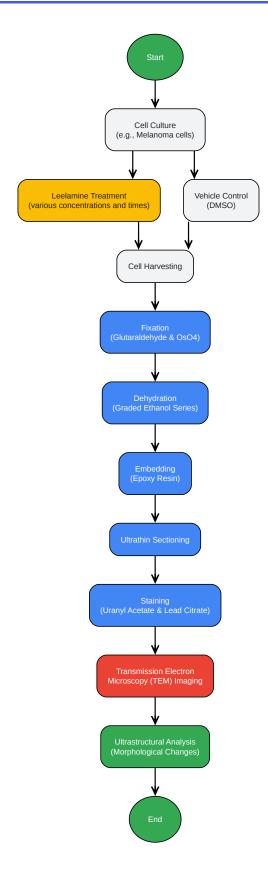


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Caption: Leelamine's mechanism of action.

Experimental Workflow Diagram





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Caption: Workflow for TEM of Leelamine-treated cells.



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